Product packaging for Xylopropamine(Cat. No.:CAS No. 102-31-8)

Xylopropamine

Cat. No.: B085825
CAS No.: 102-31-8
M. Wt: 163.26 g/mol
InChI Key: ZSZUWPRERIPUBM-UHFFFAOYSA-N
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Description

Xylopropamine, also known as 3,4-dimethylamphetamine, is a stimulant compound belonging to the phenethylamine and amphetamine classes . It was initially developed in the 1950s and marketed under brand names such as Perhedrin and Esanin as an appetite suppressant . While its clinical use was limited due to a side effect profile that included effects like high blood pressure, and it was largely superseded by alternatives like phentermine, it remains a compound of significant research interest . Beyond its anorectic effects, historical studies have also investigated and reported the analgesic and anti-inflammatory properties of this compound . These multifaceted biological activities make it a valuable reference standard and tool for researchers studying the structure-activity relationships of amphetamine derivatives, their mechanisms of action, and their historical development. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications or human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17N B085825 Xylopropamine CAS No. 102-31-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102-31-8

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)propan-2-amine

InChI

InChI=1S/C11H17N/c1-8-4-5-11(6-9(8)2)7-10(3)12/h4-6,10H,7,12H2,1-3H3

InChI Key

ZSZUWPRERIPUBM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)CC(C)N)C

Canonical SMILES

CC1=C(C=C(C=C1)CC(C)N)C

Origin of Product

United States

Synthesis and Derivatization Methodologies in Xylopropamine Research

Historical Aspects of Xylopropamine Synthesis Approaches

The primary historical method for synthesizing this compound involves the reductive amination of (3,4-dimethyl-phenyl)-acetone. A key patent from 1945 describes reacting (3,4-dimethyl-phenyl)-acetone with ammonia (B1221849) or methylamine (B109427) in the presence of hydrogen gas and a nickel catalyst. google.com This process was conducted under pressure and at elevated temperatures, leading to the formation of α-(3,4-dimethyl-phenyl)-β-amino-propane (this compound) or its N-methylated analog, respectively. google.com The resulting base can then be treated with an acid, such as hydrobromic acid, to form a salt for easier handling and purification. google.com This foundational approach highlights the classic Leuckart reaction or similar reductive amination techniques commonly employed for synthesizing amphetamine and its derivatives. researchgate.net

Methodologies for the Preparation of Related Alkylated Phenyl-Isopropyl-Amines for Research

The preparation of alkylated phenyl-isopropyl-amines, a class of compounds that includes this compound, is crucial for research to explore structure-activity relationships. Various methodologies have been developed to synthesize these compounds.

Reductive amination stands as a cornerstone technique. This method typically involves reacting a phenyl-2-propanone derivative with an appropriate amine in the presence of a reducing agent. For instance, the synthesis of 4-methylamphetamine often utilizes the Leuckart reaction with the precursor 4-methylbenzyl methyl ketone. drugsandalcohol.ie This approach is versatile and can be adapted for a wide range of amphetamine analogs by using different substituted phenyl-2-propanones and amines. researchgate.net

Another significant approach is the alkylation of amines. Direct alkylation of primary anilines with alkyl halides can be challenging due to over-alkylation, which results in tertiary amines or quaternary ammonium (B1175870) salts as byproducts. galchimia.com To circumvent this, methods involving temporary protecting groups or alternative strategies like reductive amination with carbonyl compounds and amide reduction are employed. galchimia.com More recent advancements include copper-promoted cross-coupling of anilines with alkylboronic acids, which allows for selective monoalkylation under mild conditions. galchimia.com Zirconium-catalyzed hydroaminoalkylation of alkenes has also emerged as an atom- and step-economic method for preparing selectively substituted α-arylated amines. nih.govubc.ca

The following interactive table summarizes various synthetic routes for preparing alkylated phenyl-isopropyl-amines:

Synthetic MethodPrecursorsReagents/CatalystsKey Features
Reductive Amination (Historical)(3,4-dimethyl-phenyl)-acetone, Ammonia/MethylamineNickel catalyst, Hydrogen gasHigh pressure and temperature required. google.com
Leuckart ReactionPhenyl-2-propanone analogs, Formamide/Formic acidHydrochloric acidA preferred method in many settings for its use of readily available chemicals. researchgate.net
Copper-Promoted AlkylationAnilines, Alkylboronic acidsCopper catalystAllows for selective monoalkylation and avoids over-alkylation byproducts. galchimia.com
Zirconium-Catalyzed HydroaminoalkylationN-aryl or N-alkyl-α-arylated secondary amines, AlkenesZr(NMe₂)₄Atom-economic and provides a new strategy for selective substitution. nih.govubc.ca

Strategies for Structural Modification and Analog Generation for Academic Inquiry

The generation of this compound analogs and other structurally modified phenyl-isopropyl-amines is a key area of academic inquiry to understand how different substituents affect the compound's properties.

Derivatization is a common strategy to modify the functional groups of a molecule. For amphetamine-related compounds, acylation of the amino group is a frequent practice, particularly for analytical purposes like gas chromatography-mass spectrometry (GC-MS). nih.gov Fluorinated anhydrides such as heptafluorobutyric anhydride (B1165640) (HFBA), pentafluoropropionic anhydride (PFPA), and trifluoroacetic anhydride (TFAA) are widely used derivatizing agents. nih.govresearchgate.net These reagents improve the chromatographic behavior of the analytes. nih.gov The choice of derivatizing agent can be optimized for sensitivity, with PFPA often proving to be highly effective. researchgate.net Another novel derivatizing agent, 2,2,2-trichloroethyl chloroformate, has been used for amphetamine and methamphetamine, offering the advantage of a diagnostic isotopic cluster in mass spectrometry due to the presence of chlorine atoms. nih.gov

The synthesis of analogs with varied ring substituents is another important strategy. For example, the synthesis of 2,5-dimethoxy-3,4-dimethylamphetamine (GANESHA) starts from 2,5-dimethoxy-3,4-dimethylbenzaldehyde, which is converted to the corresponding nitropropene and then reduced using a hydride reagent like lithium aluminum hydride (LAH). studfile.net This multi-step synthesis allows for the introduction of different functional groups onto the phenyl ring, leading to a diverse library of compounds for research.

The table below outlines common derivatization and analog generation strategies:

StrategyTarget Functional GroupReagentsPurpose
AcylationAmino GroupHFBA, PFPA, TFAAImproves chromatographic properties for GC-MS analysis. nih.govresearchgate.net
Chloroformate DerivatizationAmino Group2,2,2-trichloroethyl chloroformateProvides a diagnostic isotopic signature in mass spectrometry. nih.gov
Ring SubstitutionPhenyl RingVarious substituted benzaldehydes and subsequent reaction stepsTo explore structure-activity relationships by modifying the aromatic core. studfile.net
N-AlkylationAmino GroupAlkyl halides, AlcoholsTo generate N-substituted analogs and study their properties. galchimia.comnih.gov

Structure Activity Relationships Sar of Xylopropamine and Analogs

General Principles of Structure-Activity Relationships Applied to Phenethylamine (B48288) Derivatives

The pharmacological profile of phenethylamine derivatives, a broad class of compounds that includes xylopropamine, is intricately linked to their chemical structure. The foundational phenethylamine structure consists of a phenyl ring connected to an amino group via a two-carbon chain. Modifications to this basic scaffold—on the aromatic ring, the side chain, or the amino group—can dramatically alter a compound's interaction with biological targets, leading to a wide spectrum of effects. frontiersin.orguchile.clwikipedia.org

A key structural feature of many psychoactive phenethylamines, including amphetamine and its analogs, is the presence of a methyl group on the alpha-carbon of the side chain. frontiersin.orguchile.cl This alpha-methylation, which transforms a phenethylamine into a phenylisopropylamine (amphetamine), significantly influences the compound's metabolic stability and its interaction with monoamine transporters. frontiersin.org For instance, this modification can shift a compound from being a substrate for monoamine oxidase (MAO) to an inhibitor of the enzyme. frontiersin.orguchile.cl

Stereochemistry also plays a crucial role. The alpha-carbon of amphetamine derivatives is a chiral center, meaning these compounds can exist as different stereoisomers. vcu.edu Generally, the (S)-enantiomer of amphetamine and its derivatives is more potent as a central nervous system stimulant compared to the (R)-enantiomer. vcu.edunih.gov However, for hallucinogenic amphetamines, the (R)-isomer is typically the more active one. This stereoselectivity highlights the precise three-dimensional requirements for binding to and activating their respective protein targets. uchile.cl

Impact of Aromatic Ring Substitutions on Pharmacological Profiles of Amphetamine Analogs

Generally, substitutions at the para (4-position) of the phenyl ring have a significant impact. nih.govuchile.cl Electron-donating groups, such as alkyl (like the methyl groups in this compound), alkoxy, or halogen groups at this position, can increase activity. capes.gov.brnih.govnih.gov For instance, the presence of a 4-methyl group in 4-methylamphetamine (4-MA) is a key feature, and further modifications to this structure provide insight into SAR. nih.govnih.gov In the case of this compound, the presence of methyl groups at both the 3- and 4-positions distinguishes it from single-substituted analogs. wikipedia.org

The pattern of substitution is also crucial. For example, compounds with substituents at the 3,4-positions, like this compound and MDMA (3,4-methylenedioxymethamphetamine), often exhibit distinct effects compared to those with other substitution patterns. While 3,4-disubstitution is common among entactogenic agents, hallucinogenic amphetamines frequently possess 2,4,5- or 3,4,5-trisubstitution patterns. frontiersin.org The nature of the substituent itself is also a major factor; for example, replacing the methyl groups of this compound with other groups would be expected to alter its interaction with monoamine transporters and receptors. Studies on various amphetamine derivatives show that small, lipophilic substituents at the 4-position often lead to agonistic properties at serotonin (B10506) receptors, while larger substituents can result in antagonistic effects. frontiersin.org

Correlation of N-Alkyl Chain Modifications with Monoamine Transporter Interactions

Modifications to the amino group of amphetamine analogs, specifically the length and bulk of the N-alkyl substituent, have a profound and predictable impact on their interaction with monoamine transporters. frontiersin.orgnih.govnih.gov Generally, increasing the size of the N-alkyl group leads to a decrease in potency and can shift the mechanism of action from a transporter substrate (releaser) to a transporter inhibitor (blocker). vcu.edunih.govnih.gov

For instance, in the amphetamine series, N-methylation (to form methamphetamine) often maintains or slightly alters the stimulant potency. uchile.cl However, as the alkyl chain is elongated to N-ethyl, N-propyl, and beyond, a systematic decrease in activity at the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET) is observed. nih.govnih.govuchile.cl Studies on 4-methylamphetamine (4-MA) analogs demonstrate this trend clearly. N-methyl and N-ethyl derivatives of 4-MA act as substrates (releasers) at NET, but the N-propyl and N-butyl analogs are inhibitors. nih.gov At DAT, only the N-methyl analog acts as an efficacious releaser, with longer N-alkyl chains leading to a loss of this activity. nih.govnih.gov

This transition from releaser to blocker is a critical aspect of the SAR for N-alkylated amphetamines. nih.gov For example, S(+)N-propyl-4-MA is a non-transported blocker at DAT and NET, but it retains activity as a releaser at the serotonin transporter (SERT). nih.govresearchgate.net This demonstrates that the influence of N-alkylation can differ between the various monoamine transporters, allowing for the fine-tuning of a compound's selectivity profile. This principle suggests that while this compound is a primary amine, its hypothetical N-methylated or N-ethylated derivatives would likely exhibit altered potencies and mechanisms at DAT, NET, and SERT. The general trend indicates that any N-substitution on amphetamine derivatives tends to decrease their potency as monoamine oxidase A (MAO-A) inhibitors. frontiersin.org

Comparative SAR Analysis with Other Amphetamine and Cathinone (B1664624) Derivatives

The structure-activity relationships of this compound can be further understood by comparing it to other amphetamine and cathinone derivatives. The primary structural difference between amphetamines and cathinones is the presence of a beta-keto (βk) group on the side chain of cathinones. nih.govnih.govnih.gov This single modification generally reduces the potency of the compound as a locomotor stimulant compared to its corresponding amphetamine analog. nih.gov

Comparison with Amphetamine Analogs:

This compound (3,4-dimethylamphetamine) is a positional isomer of other dimethylamphetamine compounds, such as 2,4-dimethylamphetamine. wikipedia.org Its SAR is also comparable to 4-methylamphetamine (4-MA). The addition of the second methyl group at the 3-position in this compound would be expected to modulate its interaction with monoamine transporters compared to 4-MA. Aromatic substitution generally influences transporter selectivity; for example, para-substitution can enhance SERT activity. nih.gov

Comparison with Cathinone Analogs:

The hypothetical cathinone analog of this compound would be 3,4-dimethylmethcathinone. Based on the established SAR of cathinones, the presence of the β-keto group would likely decrease its potency as a monoamine releaser compared to this compound. nih.govnih.gov In the cathinone series, as with amphetamines, N-alkylation also plays a significant role. For example, mephedrone (B570743) (4-methylmethcathinone) is a dopamine and serotonin releasing agent, and its SAR provides a basis for predicting the properties of other substituted cathinones. nih.gov The stereochemistry of cathinones is also important, with the S(-)-isomer generally being more potent than the R(+)-enantiomer. nih.gov

Mechanism of Action Research for Xylopropamine in Preclinical Settings

Investigation of Monoamine System Modulation

Xylopropamine's mechanism of action involves the modulation of monoamine neurotransmitter systems, which include dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). These systems are crucial in regulating various physiological and cognitive functions. As a monoamine releasing agent, this compound can enter presynaptic neurons, often via monoamine transporters, and induce the release of these neurotransmitters from synaptic vesicles into the synaptic cleft. iiab.me This leads to an increase in their extracellular concentrations. iiab.me

Dopaminergic System Interactions and Neurotransmitter Regulation

This compound interacts with the dopaminergic system, which plays a significant role in reward, motivation, and motor control. The dopamine transporter (DAT) is a key protein in this system, responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By interacting with DAT, this compound can influence the levels of dopamine in the synapse. Some compounds similar to this compound act as substrates for DAT, allowing them to enter the neuron and trigger dopamine release. iiab.me The binding kinetics of a drug to DAT can determine the duration of its psychostimulant effects. nih.gov

Noradrenergic System Interactions and Effects on Neurotransmission

The noradrenergic system, regulated by norepinephrine, is involved in alertness, arousal, and the "fight or flight" response. teknokrat.ac.id The norepinephrine transporter (NET) is responsible for the reuptake of norepinephrine from the synapse. this compound is expected to interact with the noradrenergic system, similar to other amphetamine derivatives. These compounds can act as norepinephrine releasing agents, increasing the concentration of norepinephrine in the synaptic cleft. iiab.meteknokrat.ac.id

Serotonergic System Interactions and Neurotransmitter Dynamics

Monoamine SystemTransporterPrimary Functions
Dopaminergic Dopamine Transporter (DAT)Reward, motivation, motor control
Noradrenergic Norepinephrine Transporter (NET)Alertness, arousal, readiness for action
Serotonergic Serotonin Transporter (SERT)Mood, sleep, appetite regulation

Receptor Engagement Studies

Beyond its effects on monoamine transporters, this compound's mechanism of action includes direct interactions with specific neurotransmitter receptors.

Serotonin Receptor Subtype Interactions (e.g., 5HT3 Receptor)

This compound has also been shown to interact with the serotonin 5HT3 receptor. biosynth.com 5-HT3 receptors are ligand-gated ion channels, and their antagonists are often used as antiemetics. nih.gov The interaction of this compound with this receptor subtype indicates a broader engagement with the serotonergic system beyond just the serotonin transporter.

CompoundReceptor SubtypeReported Interaction
This compound Dopamine D2 ReceptorBinding affinity of -14.7 kcal/mol mdsabstracts.org
This compound Serotonin 5HT3 ReceptorInteracts with the receptor biosynth.com

Beta-Adrenergic Receptor Interactions

The interaction of amphetamine-like compounds with the adrenergic system is a cornerstone of their sympathomimetic effects. scielo.org.mx While direct preclinical binding affinity and functional data for this compound at beta-adrenergic receptors are not extensively detailed in publicly available research, the broader class of amphetamines provides a framework for understanding potential interactions. Amphetamines are known to increase the synaptic levels of norepinephrine, which in turn acts on both alpha- and beta-adrenergic receptors. scielo.org.mx

Preclinical studies in rats have shown that the central effects of D-amphetamine can be modulated by adrenergic receptor activity. For instance, the ability of D-amphetamine to promote the cortical Up state, a measure of neuronal activity, is dependent on the activation of central α1A adrenergic receptors and can be blocked by the α1 antagonist prazosin. frontiersin.org Conversely, signaling through beta-adrenergic receptors can also influence the cellular actions of amphetamine. In a study using a human neuroblastoma cell line (SK-N-SH), stimulation of the β2 adrenergic receptor with isoproterenol (B85558) was sufficient to block the amphetamine-mediated internalization of the dopamine transporter (DAT). pnas.org This suggests a cross-talk mechanism where beta-adrenergic receptor activation can counteract some of the cellular effects induced by amphetamine.

Furthermore, research has pointed to physical and functional interactions between adrenergic and opioid receptor systems, which could indirectly influence the actions of compounds that affect catecholamine levels. researchgate.net These interactions, observed in various cell types, suggest that adrenergic agents can modulate opioid receptor activity and vice-versa, adding another layer of complexity to the pharmacological profile of sympathomimetic amines. researchgate.net However, specific studies detailing this compound's direct binding kinetics or functional agonism/antagonism at β-adrenergic receptor subtypes remain a subject for further investigation.

Trace Amine-Associated Receptor 1 (TAAR1) System Relevance for Amphetamine-like Compounds

The Trace Amine-Associated Receptor 1 (TAAR1) has been identified as a crucial molecular target for amphetamine and its derivatives, including by extension, this compound (3,4-dimethylamphetamine). nih.govnih.gov TAAR1 is a G-protein coupled receptor that is activated not only by endogenous trace amines (like β-phenylethylamine and tyramine) but also by amphetamine-like psychostimulants. nih.govmdpi.com This discovery revealed a novel mechanism of action for these compounds, distinct from their well-documented effects on monoamine transporters. nih.gov

Preclinical research using heterologous expression systems (such as HEK-293 cells) has consistently demonstrated that amphetamines are potent agonists of TAAR1. nih.gov Activation of TAAR1 by amphetamines leads to the accumulation of cyclic AMP (cAMP), initiating a downstream signaling cascade. nih.gov This TAAR1-mediated signaling has been shown to be an essential component of the neurochemical effects of these compounds; for example, methamphetamine-induced dopamine efflux is dependent on TAAR1. nih.gov The receptor exhibits species-dependent differences in ligand potency and stereoselectivity. nih.gov

The table below presents data on the in vitro potency of various amphetamine-related compounds at the human Trace Amine-Associated Receptor 1 (hTAAR1), illustrating the agonist activity characteristic of this chemical class.

Table 1: In Vitro Potency of Amphetamine-like Compounds at Human TAAR1 (hTAAR1)
CompoundhTAAR1 EC₅₀ (µM)Maximal Effect (Eₘₐₓ)
(+) Amphetamine2.891%
(+) Methamphetamine5.370%

EC₅₀ (half maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Eₘₐₓ represents the maximum effect observed. Data sourced from a study on wake-promoting agents and stimulants. axsome.com

Enzyme-Mediated Metabolic Interactions within Biological Systems

The metabolic fate of amphetamine-like compounds is primarily determined by enzyme-mediated biotransformation in the liver. While specific metabolic pathways for this compound have not been extensively characterized, the metabolism of structurally similar compounds like amphetamine, methamphetamine, and N,N-dimethylamphetamine serves as a relevant preclinical model. The cytochrome P450 (CYP) superfamily of enzymes, particularly the polymorphic isozyme CYP2D6, plays a major role in the metabolism of most amphetamines. nih.gov

Key metabolic transformations for amphetamines include:

Aromatic Hydroxylation: This process involves the addition of a hydroxyl group to the phenyl ring. For instance, methamphetamine is metabolized to 4-hydroxymethamphetamine. nih.gov

N-Dealkylation: This involves the removal of an alkyl group from the nitrogen atom. Methamphetamine is N-demethylated to its active metabolite, amphetamine. nih.gov Similarly, N,N-dimethylamphetamine is metabolized via N-demethylation to methamphetamine and subsequently to amphetamine. oup.com

N-Oxidation: For tertiary amines like N,N-dimethylamphetamine, N-oxidation is a significant pathway, leading to the formation of metabolites such as N,N-dimethylamphetamine-N-oxide (DMAO), which is considered a specific urinary metabolite. oup.com

Beta-Hydroxylation: This pathway results in the formation of metabolites like norephedrine (B3415761) from amphetamine. nih.gov

Studies on N,N-dimethylamphetamine indicate that the tertiary amine shows a linear Lineweaver-Burke plot for its interaction with cytochrome P-450, suggesting a single binding site, in contrast to the more complex kinetics observed for secondary amines like N-methylamphetamine. taylorandfrancis.com The genetic polymorphism of CYP2D6 can lead to significant inter-individual differences in metabolic rates, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers, which can influence the pharmacokinetic profile of these compounds. nih.gov

The following table summarizes the primary enzymes and metabolic pathways involved in the biotransformation of amphetamine-related compounds.

Table 2: Key Enzymes and Metabolic Pathways for Amphetamine-like Compounds
Metabolic PathwayPrimary Enzyme(s)Substrate ExampleMetabolite Example
Aromatic HydroxylationCYP2D6Methamphetamine4-Hydroxymethamphetamine
N-DemethylationCYP2D6MethamphetamineAmphetamine
N-DemethylationCYP EnzymesN,N-DimethylamphetamineMethamphetamine
Beta-HydroxylationDopamine β-hydroxylase (DBH)AmphetamineNorephedrine
N-OxidationCYP EnzymesN,N-DimethylamphetamineN,N-Dimethylamphetamine-N-oxide

This table is based on data from related amphetamine compounds as a model for this compound. nih.govoup.com

Preclinical Efficacy and Pharmacological Effects Research of Xylopropamine

Analgesic Properties Investigations

Research into the pain-relieving properties of Xylopropamine has utilized various experimental models to characterize its effects.

Assessment in Experimental Pain Models (e.g., Electrical Stimulation of Tooth Pulp)

A key method used to assess the analgesic properties of this compound involved electrical stimulation of the tooth pulp in human subjects. researchgate.netresearchgate.netresearchgate.net This model is considered a unique tool for the selective and parametric study of pain sensation. nih.gov In a "double-blind" study with eight subjects, this compound sulfate (B86663) was found to elevate the pain threshold in response to this type of stimulation. researchgate.netresearchgate.net This method has been used in other studies to determine the efficacy of analgesic compounds. nih.gov

Characterization of Analgesic Effects Distinct from Analeptic Stimulant Properties

An interesting finding from the research is the differentiation between this compound's analgesic and analeptic (stimulant) effects. researchgate.netmdma.ch While amphetamine is known to possess both analgesic and stimulant properties, studies on this compound suggest that it can provide pain relief without significant central nervous system stimulation. researchgate.netmdma.ch This separation of effects is noteworthy, as it suggests that the sensory and stimulant actions of such compounds could be independent of each other. researchgate.net Analeptics are central nervous system stimulants that are often used to manage respiratory depression. wikipedia.org Some psychostimulant drugs have been shown to have their own analgesic properties and can enhance the pain-relieving effects of opioids. nih.gov

Exploration of Peripheral Versus Central Mechanisms of Analgesia

The mechanisms behind this compound's analgesic effects, whether they originate in the peripheral or central nervous system, have been a subject of exploration. While direct research on the specific peripheral versus central actions of this compound is limited, the broader context of analgesic mechanisms provides some insight. nih.govnih.gov Analgesics can act at both peripheral and central sites to reduce pain. nih.gov Peripheral mechanisms involve the inhibition of pain signals at the site of injury, where various mediators are released. nih.gov Central mechanisms, on the other hand, involve the modulation of pain signals within the spinal cord and brain. nih.gov Some antidepressants, for example, exhibit both central and peripheral analgesic actions. nih.gov Further research would be needed to fully elucidate the specific pathways through which this compound exerts its pain-relieving effects.

Anti-inflammatory Properties Investigations in Preclinical Models

In addition to its analgesic potential, this compound has been investigated for its anti-inflammatory properties in preclinical models. drugsandalcohol.iewikipedia.orgscispace.com Studies from the 1950s reported that this compound demonstrated anti-inflammatory effects. wikipedia.orgscispace.comphypha.irelifesciences.orgfrontiersin.orgfrontiersin.org These findings suggest that the compound could have a role in reducing inflammation, a key component of many disease processes. ekb.egphytojournal.com The Randall-Selitto test, a method for inducing and measuring hyperalgesia in animal models, is often used to assess the efficacy of anti-inflammatory and analgesic agents. frontiersin.org

Anorexigenic (Appetite Suppressant) Effects Research in Animal Models

This compound was initially developed and marketed as an appetite suppressant in the 1950s. drugsandalcohol.iewikipedia.org Research from that era explored its potential as an anorexigenic agent. drugsandalcohol.iemdma.ch Studies in animal models were conducted to evaluate its effectiveness in reducing appetite. drugsandalcohol.ie However, it was noted that other amphetamine derivatives developed for the same purpose had undesirable side effects, such as high blood pressure. wikipedia.org The introduction of alternative drugs with similar efficacy and fewer side effects, like phentermine, ultimately limited the widespread use of this compound for this application. wikipedia.org

Interactive Data Table: Preclinical Research on this compound

Pharmacological Effect Model/Method Key Findings Reference(s)
AnalgesicElectrical stimulation of tooth pulp (human)Elevated pain threshold researchgate.netresearchgate.netresearchgate.net
Analgesic vs. AnalepticClinical observationAnalgesic effect observed without significant analeptic (stimulant) properties researchgate.netmdma.ch
Anti-inflammatoryPreclinical modelsDemonstrated anti-inflammatory effects wikipedia.orgscispace.comphypha.irelifesciences.orgfrontiersin.orgfrontiersin.org
AnorexigenicAnimal modelsInvestigated as an appetite suppressant drugsandalcohol.iemdma.ch

In Vitro and in Vivo Preclinical Models in Xylopropamine Research

In Vitro Systems for Biochemical and Cellular Assays

In vitro models provide a controlled environment to investigate the molecular interactions of xylopropamine with specific biological targets, free from the complexities of a whole organism.

Brain synaptosomes are isolated, sealed nerve terminals that retain functional machinery for neurotransmitter transport. nih.govnih.gov They are a vital tool for studying how compounds affect the reuptake and release of key neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). nih.gov In these assays, synaptosomes are prepared from specific brain regions and incubated with radiolabeled or non-radiolabeled neurotransmitters. nih.gov The ability of a test compound, such as this compound, to inhibit the uptake of the neurotransmitter into the synaptosome or to trigger its release is then quantified. nih.govnih.gov Techniques like High-Pressure Liquid Chromatography (HPLC) with electrochemical detection can be used to measure the concentration of non-radiolabeled neurotransmitters. nih.gov

Studies with other substances show that this method can determine kinetic parameters, such as the maximal rate of transport (Vmax), providing insight into the mechanism of action. nih.gov These assays are critical for determining if this compound acts as a reuptake inhibitor or a releasing agent at biogenic amine transporters, which is a hallmark of many psychostimulant compounds. nih.gov

Table 1: Principles of Synaptosomal Neurotransmitter Transport Assays

Assay Type Principle Typical Measurement
Uptake Assay Synaptosomes are incubated with a labeled neurotransmitter in the presence or absence of the test compound. The amount of radioactivity or neurotransmitter accumulated inside the synaptosomes is measured to determine inhibition of transporter function. nih.govnih.gov Inhibition of neurotransmitter uptake, often expressed as an IC₅₀ value.

| Release Assay | Synaptosomes are pre-loaded with a labeled neurotransmitter. The ability of the test compound to cause the release of the neurotransmitter into the surrounding medium is then quantified. nih.govnih.gov | Evoked release of neurotransmitter, measured as a percentage increase over baseline. |

Receptor binding and functional assays are essential for identifying the specific molecular targets of a compound and characterizing the nature of the interaction. nih.gov Binding assays determine the affinity of a compound for a particular receptor, while functional assays measure the biological response that follows binding. nih.gov

Heterologous competition binding assays are commonly used, where a radiolabeled ligand with known affinity for a receptor competes with the unlabeled test compound (e.g., this compound). nih.gov The concentration of the test compound that displaces 50% of the radioligand is used to calculate the inhibition constant (Ki), a measure of the compound's binding affinity. nih.govnih.gov Functional assays, such as those measuring second messenger production (e.g., cAMP), determine whether the compound acts as an agonist, antagonist, or inverse agonist at the receptor. nih.gov The concentration producing 50% of the maximal response is known as the IC₅₀ or EC₅₀. nih.gov

Recent research utilizing computational drug discovery pipelines has identified this compound as a potential dopamine D2 receptor agonist, a finding that can be experimentally validated using these binding and functional assays. mdscongress.org

Table 2: Key Parameters in Receptor Assays

Parameter Definition Assay Type Significance
Ki (Inhibition Constant) The concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. nih.gov Binding Assay Measures the affinity of a compound for a receptor. A lower Ki value indicates higher binding affinity.

| IC₅₀ (Half maximal inhibitory concentration) | The concentration of a compound that produces 50% inhibition of a specific biological or biochemical function (e.g., cAMP production). nih.gov | Functional Assay | Measures the potency of a compound in inhibiting a specific cellular response. |

Brain Synaptosomal Preparations for Neurotransmitter Uptake and Release Assays

In Vivo Animal Models for Behavioral and Physiological Characterization

In vivo models are indispensable for understanding how a compound's molecular actions translate into complex behavioral and physiological effects in a living organism.

The effect of psychostimulant compounds on spontaneous movement and exploration is commonly assessed using rodent models. nih.govnih.gov In these models, animals are placed in a novel environment, and their activity is recorded and analyzed. ru.nl Automated activity chambers equipped with infrared beams are frequently used to quantify horizontal movement (locomotor activity) and vertical movements (rearing), which is an index of exploratory behavior. ru.nl

More sophisticated systems like the Behavioral Pattern Monitor can record the sequential patterns of both locomotor and investigatory responses, such as hole-poking, providing a more detailed characterization of the drug's behavioral profile. nih.gov The nucleus accumbens is a key brain region involved in mediating locomotor activity, and studies have shown that direct administration of substances into this area can significantly affect exploratory behavior. nih.gov These models are used to characterize the stimulant properties of phenylisopropylamine derivatives and compare them to reference compounds like amphetamine. scribd.com

Table 3: Common Endpoints in Rodent Locomotor and Exploratory Behavior Models

Behavioral Endpoint Description Relevance
Horizontal Activity The total distance traveled or the number of beam breaks in the horizontal plane. ru.nl A primary measure of general locomotor stimulation or sedation.
Rearing The number of times the animal stands on its hind legs. nih.gov An indicator of exploratory behavior and arousal.
Hole-Poking The frequency and duration of an animal poking its nose into holes in a board. nih.gov A specific measure of investigatory and exploratory drive.

| Center Time | The amount of time spent in the central, more exposed area of an open field. | Can be used as a measure of anxiety-like behavior; an increase may indicate anxiolytic or stimulant effects. nih.gov |

Given early interest in this compound for its analgesic and anti-inflammatory effects, animal models of pain are highly relevant. drugsandalcohol.ie The breast cancer-induced bone pain (BCIBP) model in rats is a clinically relevant model for studying cancer-related pain. uq.edu.aunih.gov In this model, Walker 256 breast carcinoma cells are injected directly into the tibia of female rats. uq.edu.au This leads to the development of bone tumors and associated pain behaviors, which can be quantified. uq.edu.aunih.gov

Pain hypersensitivity is assessed by measuring the animal's withdrawal threshold to mechanical stimuli (mechanical allodynia and hyperalgesia). uq.edu.au This model has been thoroughly characterized and is considered well-suited for the efficacy profiling of new analgesic molecules. uq.edu.auresearchgate.net The development of pain in this model is time-dependent and relies on the number of cancer cells injected, and it has been validated using standard clinical analgesics. nih.gov

Table 4: Characteristics of the Rat Breast Cancer-Induced Bone Pain (BCIBP) Model

Feature Description
Induction Method Unilateral intra-tibial injection of Walker 256 breast carcinoma cells. uq.edu.aunih.gov
Primary Pathology Development of osteolytic bone lesions and tumors confirmed by histology and micro-computed tomography (µCT). uq.edu.au
Key Behavioral Endpoints Development of bilateral mechanical allodynia (pain from a non-painful stimulus) and mechanical hyperalgesia (exaggerated pain response). uq.edu.au

| Validation | The model's pain behaviors are reversed by clinically used analgesics like morphine and gabapentin. nih.gov |

To determine the necessity of a specific neurotransmitter system for a drug's effects, researchers use neurochemical lesion or depletion models. nih.govnih.gov In these studies, a neurotoxin is administered to selectively destroy or deplete neurons that use a particular neurotransmitter, such as norepinephrine (NE). scribd.comnih.gov For example, intraventricular administration of the neurotoxin xylamine (B1683421) (following protection of serotonin and dopamine neurons) can be used to significantly deplete brain NE. nih.gov

Following the lesion, the behavioral response to a test compound is compared between lesioned and sham-control animals. nih.govnih.gov A study using xylamine to deplete NE found that while spontaneous locomotor activity was unchanged, the number of exploratory rearings and holepokes was reduced. nih.gov Furthermore, NE depletion altered the behavioral response to amphetamine. nih.gov Such models are crucial for dissecting whether the effects of a compound like this compound are dependent on norepinephrine, dopamine, or other neurotransmitter systems.

Table 5: Example Findings from a Norepinephrine Depletion Study in Rats

Behavioral Measure Spontaneous Behavior (NE-Depleted vs. Control) Amphetamine Challenge (NE-Depleted vs. Control)
Locomotor Activity No significant alteration. nih.gov Potentiation of amphetamine effect on activity in the center of the chamber. nih.gov
Rearing Fewer rearings, particularly early in the session. nih.gov Diminished effect of amphetamine on rearing. nih.gov
Hole-Pokes Fewer hole-pokes, particularly early in the session. nih.gov Diminished effect of amphetamine on hole-poking. nih.gov

Data derived from Geyer et al., 1986. nih.gov

Table of Compounds Mentioned

Compound Name
This compound
3,4-dimethylamphetamine
Dopamine
Norepinephrine
Serotonin
Amphetamine
J-2156
cAMP (cyclic adenosine (B11128) monophosphate)
Morphine
Gabapentin
Xylamine

Metabolomic and Toxicometabolomic Research Pertaining to Xylopropamine and Amphetamine Derivatives

Elucidation of Metabolic Pathways and Biotransformation Products

The metabolic fate of amphetamine and its derivatives is a critical area of study in pharmacology and toxicology. While specific metabolic data for xylopropamine (3,4-dimethylamphetamine) is not extensively published, its biotransformation can be inferred from the well-documented pathways of its parent compound, amphetamine, and other structurally related derivatives. drugsandalcohol.ie The metabolism of amphetamines primarily occurs in the liver and involves several key enzymatic reactions. drugbank.com

Amphetamine undergoes two main oxidative pathways: aromatic hydroxylation and oxidative deamination. researchgate.netresearchgate.net Aromatic hydroxylation, catalyzed predominantly by the cytochrome P450 enzyme CYP2D6, typically occurs at the para-position (position 4) of the phenyl ring to form 4-hydroxyamphetamine. drugbank.comresearchgate.net The other major route is the deamination of the side chain, which can lead to the formation of phenylacetone, which is then further metabolized to benzoic acid and hippuric acid. chemeurope.com A minor pathway involves aliphatic hydroxylation to produce norephedrine (B3415761). caymanchem.com

For N-alkylated amphetamine derivatives, such as methamphetamine, metabolic processes often involve N-dealkylation to form the primary amine (amphetamine), which then enters the metabolic pathways described above. caymanchem.com

Given the structure of this compound (3,4-dimethylamphetamine), its metabolic pathway is predicted to follow similar routes. The presence of two methyl groups on the aromatic ring at positions 3 and 4 blocks para-hydroxylation, which is a primary route for amphetamine. Therefore, hydroxylation would likely occur at other available positions on the ring or on one of the methyl groups (benzylic hydroxylation). Oxidative deamination of the α-carbon side chain is also a probable metabolic route, analogous to amphetamine.

Below is a comparative table outlining the established metabolic pathways for amphetamine and the predicted pathways for this compound.

Table 1: Comparison of Amphetamine and Predicted this compound Metabolic Pathways

Metabolic PathwayAmphetaminePredicted for this compound (3,4-dimethylamphetamine)Primary Enzyme(s) Involved
Aromatic HydroxylationForms 4-hydroxyamphetamine. drugbank.comHydroxylation at position 2, 5, or 6 of the phenyl ring is possible. The 4-position is blocked by a methyl group.CYP2D6 researchgate.netresearchgate.net
Benzylic HydroxylationNot a primary pathway.Hydroxylation of one of the ring's methyl groups to form a hydroxymethyl metabolite is a likely pathway.Cytochrome P450 enzymes
Oxidative DeaminationMajor pathway leading to phenylacetone, then to benzoic acid and hippuric acid. chemeurope.comA probable major pathway leading to 3,4-dimethylphenylacetone and subsequent metabolites.Cytochrome P450 enzymes
Aliphatic HydroxylationMinor pathway forming norephedrine. caymanchem.comPossible minor pathway leading to the corresponding norephedrine analogue.Dopamine (B1211576) β-hydroxylase

Identification of Endogenous and Exogenous Biomarkers in Preclinical Samples

In toxicometabolomics, biomarkers are essential for linking chemical exposure to biological effects. These can be categorized as exogenous or endogenous. Exogenous biomarkers include the parent xenobiotic and its direct biotransformation products, providing direct evidence of exposure. nih.gov Endogenous biomarkers are the body's own molecules whose levels change in response to the xenobiotic, offering insight into the mechanism of toxicity. nih.gov

For amphetamine derivatives, both types of biomarkers are crucial in preclinical research. Studies on methamphetamine have identified specific metabolites such as p-hydroxymethamphetamine (pOHMAMP), p-hydroxyamphetamine (pOHAMP), and norephedrine as valuable exogenous biomarkers in samples like meconium, which can improve the detection of prenatal exposure. nih.gov

For this compound, exogenous biomarkers would consist of the parent compound and its predicted metabolites. Based on the pathways outlined in the previous section, these would include hydroxylated and deaminated products.

Endogenous biomarkers of amphetamine exposure often relate to disruptions in key metabolic processes. researchgate.net Comparative metabolomic studies of stimulants like amphetamine, MDMA, and mephedrone (B570743) have revealed common changes in endogenous metabolites related to energy metabolism, steroid biosynthesis, and amino acid pathways. nih.gov For instance, alterations in fatty acids (like linoleic acid) and neuroactive steroids (like pregnenolone-sulfate) have been observed. nih.gov These changes reflect the systemic impact of the substances and can serve as indirect biomarkers of exposure and effect. researchgate.netnih.gov Preclinical studies on this compound would likely focus on similar endogenous pathways to characterize its specific metabolic disruption profile.

The following table summarizes potential biomarkers for this compound based on research into related compounds.

Table 2: Potential Preclinical Biomarkers for this compound Exposure

Biomarker TypePotential Biomarker for this compoundRationale / Corresponding Finding in Amphetamines
Exogenous (Parent Compound)This compoundDirect evidence of exposure.
Exogenous (Metabolite)Hydroxylated this compoundAnalogous to the formation of 4-hydroxyamphetamine from amphetamine. drugbank.com
Exogenous (Metabolite)3,4-dimethylphenylacetoneProduct of oxidative deamination, a major pathway for amphetamine. chemeurope.com
EndogenousChanges in amino acid levelsAlterations in amino acids are seen with other stimulants, reflecting impacts on neurotransmitter synthesis and energy metabolism. nih.gov
EndogenousAlterations in fatty acids (e.g., linoleic acid)Changes in lipid metabolism and energy utilization have been noted following amphetamine administration. nih.gov
EndogenousChanges in neurosteroids (e.g., pregnenolone-sulfate)Stimulants can affect steroid biosynthesis, providing markers of neuroendocrine disruption. nih.gov

Untargeted Metabolomics Approaches in Xenobiotic Exposure Studies

Untargeted metabolomics is a powerful hypothesis-generating approach used in toxicology to characterize the global metabolic response to xenobiotic exposure. nih.govnih.gov This technique uses high-resolution analytical platforms, most commonly liquid chromatography-mass spectrometry (LC-MS), to measure thousands of low molecular weight biochemicals in a biological sample simultaneously. novelgenetech.comnih.gov The goal is to compare the metabolomes of a control group versus a test group to identify significant differences in metabolite profiles that may be relevant to the biological effects of the xenobiotic. novelgenetech.com

A key advantage of untargeted metabolomics is its ability to simultaneously discover the metabolic fate of a xenobiotic and its biochemical effects. nih.govnih.gov While analyzing the endogenous metabolites, the analytical process also detects the parent drug and its biotransformation products. nih.gov This integrated approach allows researchers to build extensive biotransformation maps and directly associate the internal dose with the endogenous biochemical response in a single assay. nih.govnih.gov

The workflow for an untargeted metabolomics study is a multi-step process. It begins with sample collection from an appropriate experimental model (e.g., preclinical animal plasma or tissue), followed by sample preparation, LC-MS analysis, and complex data processing. nih.gov The resulting data matrix is then subjected to multivariate statistical analysis to identify ions that significantly contribute to the separation between the exposed and control groups. The final step involves the structural identification of these significant metabolites and their biological interpretation in the context of metabolic pathways. novelgenetech.comnih.gov This approach has been successfully applied to study the effects of psychostimulants, providing insights into their pharmacological actions and identifying potential biomarkers of use. nih.gov For a compound like this compound, an untargeted metabolomics study in a preclinical model would be the ideal method to comprehensively elucidate its metabolites and its impact on systemic biochemistry.

The table below outlines the typical workflow for an untargeted metabolomics study in the context of xenobiotic research.

Table 3: General Workflow for Untargeted Metabolomics in Xenobiotic Research

StepDescriptionObjective
1. Experimental DesignSelection of a suitable preclinical model (e.g., rat, cell culture) and exposure paradigm (control vs. treated groups). nih.govTo create a controlled system for observing the effects of the xenobiotic.
2. Sample Collection & PreparationCollection of biological samples (e.g., plasma, urine, tissue) and extraction of metabolites. nih.govTo obtain a sample compatible with the analytical instrument that contains the metabolites of interest.
3. LC-MS AnalysisSeparation of metabolites using liquid chromatography followed by detection with high-resolution mass spectrometry. nih.govTo generate high-quality data containing mass-to-charge ratios, retention times, and ion abundances for thousands of features.
4. Data ProcessingUsing specialized software for peak detection, alignment, and filtering to create a data matrix of features across all samples. nih.govTo convert raw analytical data into a format suitable for statistical analysis.
5. Statistical AnalysisApplication of multivariate statistical methods (e.g., PCA, PLS-DA) to identify features that differ significantly between groups. novelgenetech.comTo pinpoint both exogenous (drug metabolites) and endogenous molecules affected by the exposure.
6. Biomarker Identification & InterpretationStructural elucidation of significant features using tandem MS (MS/MS) and database matching. Mapping identified metabolites to biochemical pathways. novelgenetech.comnih.govTo understand the biotransformation of the xenobiotic and its impact on biological pathways.

Analytical Methodologies for Xylopropamine Detection and Characterization in Research

Chromatographic Techniques in Research Applications

Chromatography is a cornerstone for the analysis of xylopropamine, enabling its separation from other related substances or matrix components. The choice between gas or liquid chromatography often depends on the sample's nature and the specific research question.

GC-MS is a robust and widely used technique for the identification of this compound. drugsandalcohol.ie The analysis by GC-MS is considered straightforward for this compound, also known as 3,4-dimethylamphetamine, and its isomers. drugsandalcohol.ie While positional isomers may produce nearly identical mass spectra, they can be reliably differentiated by their unique gas chromatographic retention times. drugsandalcohol.ie

In several research studies, GC-MS has been employed to identify this compound as a bioactive compound in plant extracts, such as from Curcuma longa (turmeric) rhizomes. physchemres.orgphytojournal.combanglajol.info These analyses typically involve a methanolic extraction from the plant material, followed by direct injection into the GC-MS system. physchemres.orgphytojournal.com The resulting mass spectrum is then compared against a database, such as the National Institute of Standards and Technology (NIST) library, for positive identification. phytojournal.combanglajol.info The NIST Mass Spectrometry Data Center contains reference spectra for this compound that can be used for this purpose. nih.gov

Below is a table summarizing typical GC-MS parameters used in the analysis of extracts found to contain this compound.

ParameterExample SpecificationSource
GC System Clarus 680 GC phytojournal.com
Column Fused silica, Elite-5MS (5% biphenyl (B1667301) 95% dimethylpolysiloxane), 30 m x 0.25 mm ID x 250μm df phytojournal.com
Carrier Gas Helium at a constant flow of 1 mL/min phytojournal.com
Injector Temperature 260°C physchemres.orgphytojournal.com
Oven Temperature Program Initial 60°C (2 min hold), ramp at 10°C/min to 300°C (6 min hold) physchemres.orgphytojournal.com
MS Transfer Line Temp 240°C physchemres.orgphytojournal.com
MS Ion Source Temp 240°C physchemres.orgphytojournal.com
Ionization Mode Electron Impact (EI) at 70 eV physchemres.orgphytojournal.com
Mass Scan Range 40 to 600 Da physchemres.orgphytojournal.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a premier analytical tool for bioanalytical applications, offering high specificity, sensitivity, and throughput for the quantification of drugs in biological matrices. nih.govnih.gov While specific LC-MS/MS methods for this compound are not extensively detailed in the provided literature, the analysis of structurally related amphetamines is straightforward with this technique. drugsandalcohol.ie LC-MS/MS is particularly advantageous for analyzing samples in preclinical pharmacokinetic studies due to its ability to provide precise and accurate quantitative results at very low detection limits. nih.gov The technique minimizes the need for extensive sample preparation, thereby increasing efficiency. nih.gov

The development of an LC-MS/MS method for this compound would involve optimizing chromatographic conditions to achieve separation from potential metabolites and endogenous interferences, and fine-tuning mass spectrometer parameters for selective and sensitive detection. This approach is standard for the quantitative determination of small molecules in complex biological fluids like plasma or oral fluid. nih.govfrontiersin.org

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Spectroscopic Methods for Structural Analysis and Confirmation (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy)

While chromatographic methods are excellent for separation and initial identification, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are indispensable for unambiguous structural confirmation. NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Method Validation and Quantification in Biological Matrices for Preclinical Studies

For preclinical research, particularly in pharmacokinetic studies, it is crucial to use fully validated analytical methods to ensure the reliability of the quantitative data. The validation of a bioanalytical method, such as for quantifying this compound in plasma, involves a series of experiments to assess its performance. nih.govfrontiersin.org

Key validation parameters, often guided by regulatory agencies like the US Food & Drug Administration, include: frontiersin.org

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or matrix components. nih.gov

Linearity: The demonstration that the assay results are directly proportional to the concentration of the analyte in the sample over a defined range. frontiersin.org

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. These are typically assessed at multiple concentration levels, including the lower limit of quantification (LLOQ). frontiersin.org

Matrix Effect: The alteration of ionization efficiency by co-eluting compounds from the biological matrix (e.g., plasma, urine). nih.gov This is a critical parameter to evaluate in LC-MS/MS assays to prevent ion suppression or enhancement that could lead to inaccurate quantification. nih.gov

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability). frontiersin.org

The process involves preparing calibration curves and quality control (QC) samples in the same biological matrix as the study samples. frontiersin.org Sample preparation, often involving protein precipitation or liquid-liquid extraction, is optimized to minimize matrix effects and maximize recovery. frontiersin.org

Validation ParameterDescriptionImportance in Preclinical Studies
Selectivity Ensures the signal is from this compound only, not interferences.Crucial for accurate measurement in complex biological samples.
Linearity Confirms a proportional response across a range of concentrations.Defines the working range of the assay for quantification.
Accuracy & Precision Determines the closeness to the true value and the repeatability of measurements.Guarantees the reliability and reproducibility of pharmacokinetic data.
Matrix Effect Assesses the influence of the biological sample on analyte ionization.Essential for LC-MS/MS to avoid under- or over-estimation of the concentration. nih.gov
Stability Evaluates analyte integrity during sample handling and storage.Ensures that the measured concentration reflects the in-vivo concentration at the time of sampling.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.